molecular formula C8H8BrF B1620512 2-Bromo-1-fluoro-3,5-dimethylbenzene CAS No. 289038-20-6

2-Bromo-1-fluoro-3,5-dimethylbenzene

Cat. No.: B1620512
CAS No.: 289038-20-6
M. Wt: 203.05 g/mol
InChI Key: OOSDMRPPSVNOPU-UHFFFAOYSA-N
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Description

2-Bromo-1-fluoro-3,5-dimethylbenzene is an aromatic compound with the molecular formula C8H8BrF. It is characterized by a benzene ring substituted with bromine, fluorine, and two methyl groups. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-fluoro-3,5-dimethylbenzene typically involves multi-step reactions. One common method includes the following steps :

    Formation of the electrophilic bromine cation: This is achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

    Electrophilic aromatic substitution: The bromine cation reacts with 1-fluoro-3,5-dimethylbenzene to form the desired product.

    Purification: The product is purified through techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale electrophilic aromatic substitution reactions. The reaction conditions are optimized to ensure high yield and purity. Common reagents include bromine and catalysts like iron or aluminum bromide .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-fluoro-3,5-dimethylbenzene undergoes various types of chemical reactions, including:

    Substitution reactions: The bromine or fluorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution.

    Oxidation and reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydro derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.

    Electrophilic substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of catalysts.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like hydrogen (H2) in the presence of palladium on carbon (Pd/C).

Major Products

    Substitution reactions: Products include various substituted benzene derivatives.

    Oxidation: Products include quinones.

    Reduction: Products include hydro derivatives.

Scientific Research Applications

2-Bromo-1-fluoro-3,5-dimethylbenzene has several applications in scientific research:

    Organic synthesis: Used as an intermediate for the synthesis of more complex molecules.

    Medicinal chemistry:

    Material science: Used in the synthesis of polymers and other advanced materials.

    Chemical biology: Utilized in the study of biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 2-Bromo-1-fluoro-3,5-dimethylbenzene involves electrophilic aromatic substitution. The electrophile forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then undergoes deprotonation to yield the substituted benzene ring .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1,5-difluoro-3-methylbenzene
  • 1-Bromo-2-fluoro-3,5-dimethylbenzene
  • 2-Bromo-3,5-difluorobenzoic acid

Uniqueness

2-Bromo-1-fluoro-3,5-dimethylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both bromine and fluorine atoms, along with two methyl groups, makes it a valuable intermediate in organic synthesis and various research applications .

Properties

IUPAC Name

2-bromo-1-fluoro-3,5-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF/c1-5-3-6(2)8(9)7(10)4-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOSDMRPPSVNOPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)F)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378363
Record name 2-bromo-1-fluoro-3,5-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

289038-20-6
Record name 2-bromo-1-fluoro-3,5-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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